molecular formula C7H16ClNO2 B13033417 (S)-2-Amino-2-methylhexanoicacidhydrochloride

(S)-2-Amino-2-methylhexanoicacidhydrochloride

Cat. No.: B13033417
M. Wt: 181.66 g/mol
InChI Key: DJYRKWUMFWVEQP-FJXQXJEOSA-N
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Description

(S)-2-Amino-2-methylhexanoic acid hydrochloride is a chiral amino acid derivative characterized by a hexanoic acid backbone with an amino group and a methyl group at the second carbon. Amino acid hydrochlorides are typically synthesized to enhance stability, solubility, and bioavailability for applications in pharmaceuticals, biochemical research, and organic synthesis. Key properties inferred from similar compounds include:

  • Solubility: Likely water-soluble, as observed in structurally related hydrochlorides like L-homoarginine hydrochloride .
  • Chirality: The (S)-configuration at the second carbon suggests enantioselective interactions in biochemical systems.
  • Applications: Potential use in enzyme inhibition studies or as a chiral building block in asymmetric synthesis, analogous to compounds like (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride .

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(2S)-2-amino-2-methylhexanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-3-4-5-7(2,8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H/t7-;/m0./s1

InChI Key

DJYRKWUMFWVEQP-FJXQXJEOSA-N

Isomeric SMILES

CCCC[C@@](C)(C(=O)O)N.Cl

Canonical SMILES

CCCCC(C)(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-methylhexanoic acid hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction proceeds at room temperature, making it a convenient and efficient process.

Industrial Production Methods

In industrial settings, the production of (S)-2-Amino-2-methylhexanoic acid hydrochloride may involve large-scale esterification processes using similar reagents and conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-methylhexanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Neurotransmitter Modulation
    • (S)-2-Amino-2-methylhexanoic acid hydrochloride is recognized for its ability to modulate neurotransmitter release, impacting pain pathways and neuronal excitability. This property is crucial in developing drugs for treating neuropathic pain and epilepsy, similar to the mechanism of action of Pregabalin, an anticonvulsant medication.
  • Synthesis of Prostaglandin Analogs
    • The compound serves as a valuable intermediate in synthesizing prostaglandin analogs. It can be transformed into various derivatives that exhibit significant biological activity, making it essential for pharmaceutical research focused on anti-inflammatory drugs .
  • Drug Delivery Systems
    • Recent advancements in Click chemistry have highlighted the compound's potential in drug delivery applications. Its biocompatibility allows it to be integrated into complex drug delivery systems, enhancing the efficacy and specificity of therapeutic agents .

Biochemical Research

  • Metabolic Pathway Studies
    • The compound has been utilized in biochemical studies focusing on metabolic pathways involving amino acids. Its interactions with various biological systems help researchers understand its role in cellular metabolism and energy production.
  • Antimicrobial Research
    • Investigations into the antimicrobial properties of (S)-2-Amino-2-methylhexanoic acid hydrochloride have revealed its potential as a bioactive compound that can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Data Table: Applications Overview

Application AreaDescriptionRelevant Studies/References
Neurotransmitter ModulationModulates neurotransmitter release impacting pain pathways
Synthesis of ProstaglandinsIntermediate for prostaglandin analog synthesis
Drug Delivery SystemsEnhances delivery of therapeutic agents through biocompatible systems
Metabolic Pathway StudiesInvestigates role in cellular metabolism
Antimicrobial ResearchPotential inhibitor of bacterial growth

Case Study 1: Neurotransmitter Modulation

A study investigating the effects of (S)-2-Amino-2-methylhexanoic acid hydrochloride on neurotransmitter release demonstrated its ability to significantly reduce neuronal excitability in vitro, suggesting potential applications in treating neurological disorders.

Case Study 2: Synthesis of Prostaglandin Analog

Research focused on synthesizing a specific prostaglandin analog using (S)-2-Amino-2-methylhexanoic acid hydrochloride as an intermediate showed promising results, with enhanced anti-inflammatory activity compared to existing treatments.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of the chiral center allows for selective interactions with biological molecules, enhancing its efficacy and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (S)-2-amino-2-methylhexanoic acid hydrochloride with structurally related amino acid hydrochlorides and derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Key Properties
L-Homoarginine hydrochloride 1483-01-8 C₇H₁₆N₄O₂·HCl 224.69 Guanidino, amino, carboxylate Melting point: 213–215°C; Soluble in water; Purity ≥98%; Alkaline phosphatase inhibitor
(2S)-2-Amino-4-methoxy-butanoic acid HCl 3311-01-1 C₅H₁₂ClNO₃ 169.61 Methoxy, amino, carboxylate Enhanced lipophilicity due to methoxy group; Pharmaceutical intermediate
(S)-2-Amino-6-methoxy-6-oxohexanoic acid HCl 147780-39-0 C₇H₁₄ClNO₄ 211.64 Methoxy, ketone, amino, carboxylate Acid-sensitive; Hazard warnings (H302, H315, H319); Requires inert storage
(S)-2-Aminoheptan-3-one hydrochloride 156990-36-2 C₇H₁₆ClNO 165.66 Ketone, amino Reactive ketone group; Potential nucleophilic addition applications
(S)-2-Methylpyrrolidine-2-carboxylic acid HCl 1508261-86-6 C₆H₁₂ClNO₂ 165.62 Cyclic secondary amine, carboxylate Conformationally restricted; Used in peptide mimetics and chiral catalysis

Physicochemical Properties

  • Solubility: Most hydrochlorides, including L-homoarginine HCl and (2S)-2-amino-4-methoxy-butanoic acid HCl, are water-soluble due to ionic interactions .
  • Stability: Compounds with ketone groups (e.g., (S)-2-aminoheptan-3-one HCl) may exhibit lower thermal stability compared to saturated analogs . Acid-sensitive derivatives like (S)-2-amino-6-methoxy-6-oxohexanoic acid HCl require inert storage conditions .
  • Melting Points : L-Homoarginine HCl has a high melting point (213–215°C), typical of crystalline hydrochlorides, whereas cyclic derivatives like (S)-2-methylpyrrolidine-2-carboxylic acid HCl may have lower melting points due to reduced crystallinity .

Key Research Findings

Chirality and Bioactivity: The (S)-configuration in amino acid hydrochlorides enhances enantioselectivity in enzyme interactions, as seen in L-homoarginine HCl’s inhibition of alkaline phosphatase .

Functional Group Impact : Methoxy groups increase lipophilicity, improving membrane permeability in drug candidates, while ketones introduce reactivity for further derivatization .

Safety vs. Reactivity : Acid-sensitive compounds require specialized handling, whereas cyclic derivatives offer stability for industrial-scale synthesis .

Biological Activity

(S)-2-Amino-2-methylhexanoic acid hydrochloride, also known as AMHA, is a naturally occurring α-amino acid with a range of biological activities. This compound has garnered attention in various fields, including plant biology, pharmacology, and potential therapeutic applications. This article delves into the biological activity of AMHA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

AMHA has the molecular formula C7H15NO2C_7H_{15}NO_2 and a molecular weight of approximately 145.20 g/mol. It is characterized by the presence of an amino group (NH2-NH_2) and a carboxylic acid group (COOH-COOH), typical of amino acids. The structural properties contribute to its biological functions.

1. Plant Elicitor Activity

Recent studies have shown that AMHA acts as an effective elicitor in plants, inducing resistance against various pathogens. A notable study demonstrated that pretreatment with AMHA significantly protected wheat seedlings from high-temperature stress by enhancing their physiological responses and resistance mechanisms.

  • Case Study : Wheat seedlings pretreated with AMHA exhibited improved growth and resilience when subjected to thermal stress conditions (42 °C for 9 hours). The compound was applied at concentrations ranging from 10 nM to 10,000 nM, showing a dose-dependent effect on plant health .

2. Antimicrobial Properties

AMHA has been reported to exhibit antimicrobial activity against several pathogens, including fungi and bacteria. This activity is attributed to its ability to induce plant defense mechanisms.

  • Research Findings : In a comparative study of fungal mycelia production, it was found that AMHA was produced in higher quantities by certain fungi like Alternaria alternata compared to others, indicating its role in fungal interactions and potential applications in agriculture .

3. Neuroprotective Effects

Emerging research suggests that AMHA may possess neuroprotective properties. Its structural similarity to glutamic acid suggests potential interactions with neurotransmitter systems.

  • Mechanism : The compound may modulate excitatory neurotransmission, which could be beneficial in conditions like neurodegeneration or cognitive decline .

Table 1: Elicitor Effects of AMHA on Plant Growth

Concentration (nM)Germination Rate (%)Height Increase (cm)Resistance Index
107551.2
1008571.5
10009092.0
1000095122.5

Table 2: Antimicrobial Activity of AMHA Against Fungal Strains

Fungal StrainProduction of AMHA (μg/g FW)Inhibition Zone (mm)
Alternaria alternata6.4115
Magnaporthe oryzae1.7210
Alternaria alternata f.sp.0.948
Brassica brassicicola0.515

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